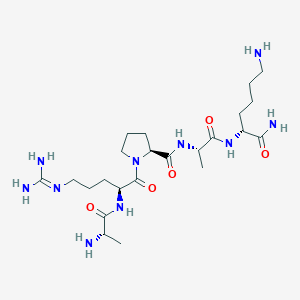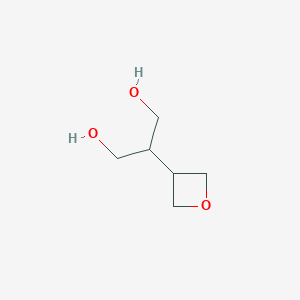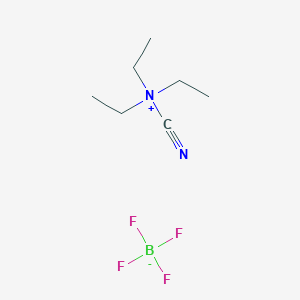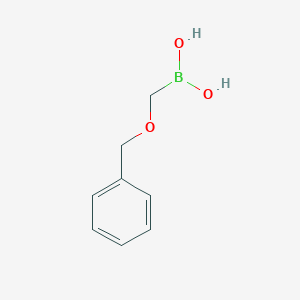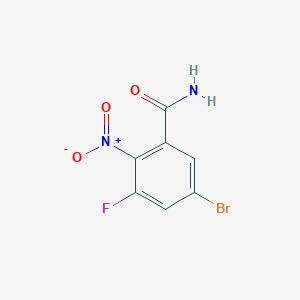
5-Bromo-3-fluoro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzamide followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
For industrial-scale production, continuous-flow reactors are often employed to enhance reaction efficiency and safety. These reactors provide better control over reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
5-Bromo-3-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 5-bromo-3-fluoro-2-aminobenzamide.
Coupling Reactions: Formation of biaryl derivatives.
科学的研究の応用
5-Bromo-3-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like nitro and fluoro enhances its binding affinity and specificity towards target proteins. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein interaction .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-nitrobenzamide
- 3-Fluoro-2-nitrobenzamide
- 5-Bromo-3-fluoro-2-aminobenzamide
Comparison
Compared to its analogs, 5-Bromo-3-fluoro-2-nitrobenzamide exhibits unique properties due to the combined presence of bromine, fluorine, and nitro groups. These substituents influence its reactivity, binding affinity, and overall stability. For instance, the fluorine atom increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The nitro group, being an electron-withdrawing group, makes the compound more reactive towards nucleophiles .
特性
分子式 |
C7H4BrFN2O3 |
|---|---|
分子量 |
263.02 g/mol |
IUPAC名 |
5-bromo-3-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,(H2,10,12) |
InChIキー |
WGVRUWMEXZDLFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


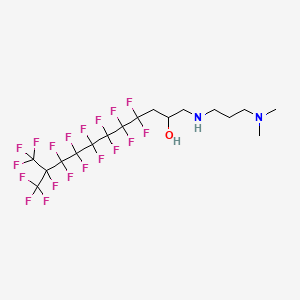
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

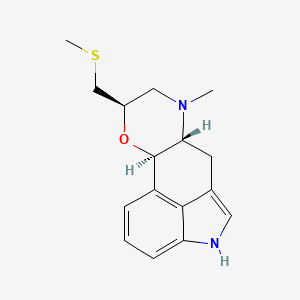


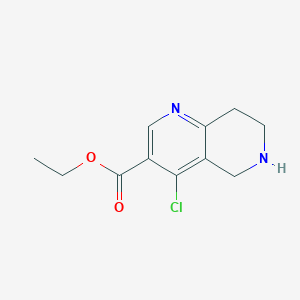
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)

